molecular formula C12H16O B1360221 1-Phenylhexan-3-one CAS No. 29898-25-7

1-Phenylhexan-3-one

Cat. No.: B1360221
CAS No.: 29898-25-7
M. Wt: 176.25 g/mol
InChI Key: CWWWHACKSNBBMU-UHFFFAOYSA-N
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Description

1-Phenylhexan-3-one is an organic compound with the molecular formula C12H16O. It is a pale yellow to colorless liquid that is used in various chemical applications. The compound is also known by its IUPAC name, 1-phenyl-3-hexanone .

Preparation Methods

1-Phenylhexan-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexen-3-one with phenylmagnesium bromide (a Grignard reagent) followed by hydrolysis . Another method involves the reduction of propyl styryl ketone using palladium on carbon (Pd-C) in ethyl acetate under hydrogen pressure . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenylhexan-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones.

Scientific Research Applications

1-Phenylhexan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenylhexan-3-one involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological molecules, leading to various biochemical outcomes .

Comparison with Similar Compounds

1-Phenylhexan-3-one can be compared with similar compounds such as:

    1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines.

    1-Phenyl-1-pentanone: Used in the synthesis of various pharmaceuticals.

    1-Phenyl-3-pentanone: Similar in structure but with different chemical properties and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

1-phenylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWHACKSNBBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184010
Record name 1-Phenylhexan-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29898-25-7
Record name 1-Phenyl-3-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29898-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylhexan-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylhexan-3-one
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Record name 1-phenylhexan-3-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

8.5 g of sodium hydroxide prills (213 mmol) in 100 ml of polyethylene glycol 1000 dimethyl ether (m.p.: 42° C.) were initially introduced at room temperature into a 3-necked flask having a dropping funnel, internal thermometer and stirrer. After 25 g of 3-hydroxy-3-(2′-phenylethyl)hexanoic acid (106 mmol), prepared according to K. S. Fors, J. R. Gage, R. F. Heier, R. C. Kelly, W. R. Perrault and N. Wicnienski, J. ORG. CHEM. 63, 7348 (1998), had been added, the mixture was heated to 80° C. for 10 min and then to 150° C. Thereafter, the pressure was reduced to 2.5 mbar and the mixture was stirred for 2 h at 150° C. and a pressure of 2.5 mbar, 1-phenylhexan-3-one formed by cleavage being collected in a cooled receiver. The 1-phenylhexan-3-one collected in the receiver was obtained, after washing with 20 ml of water, in a yield of 12.1 g (81% of theory) with a boiling point of 133° C. (13 mbar).
Quantity
8.5 g
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reactant
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polyethylene glycol 1000 dimethyl ether
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100 mL
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25 g
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Synthesis routes and methods IV

Procedure details

6.8 g of sodium hydroxide prills (170 mmol) in 100 ml of a nonane fraction (b.p.: 148-153° C.) were initially introduced at room temperature into a three-necked flask having a reflux condenser, internal thermometer and stirrer. After 20 g of 3-hydroxy-3-(2′-phenylethyl)hexanoic acid (85 mmol), prepared according to K. S. Fors, J. R. Gage, R. F. Heier, R. C. Kelly, W. R. Perrault and N. Wicnienski, J. ORG. CHEM. 63, 7348 (1998), had been added, the mixture was heated to 155° C., a clear solution initially forming. The mixture was stirred for 2 h at 150° C., a colorless precipitate forming. The mixture was then allowed to cool to 20° C., hydrolyzed with 80 ml of 2 N hydrochloric acid (pH 1) and stirred for 15 min and the organic phase separated. The organic phase was washed with 30 ml of saturated sodium bicarbonate solution. After phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure (>90% of the solvent was recovered). 1-phenylhexan-3-one was obtained in a yield of 13.6 g (91% of theory) with a boiling point of 134° C. (13 mbar).
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6.8 g
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100 mL
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20 g
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 1-phenylhexan-3-one in Amomyrtus leaf extracts?

A1: The presence of this compound, along with other volatile compounds, contributes to the overall aroma profile of the Amomyrtus species. These aroma profiles are important for several reasons:

  • Plant Identification and Classification: The unique blend of volatile compounds can act as a "fingerprint" for different plant species, aiding in their identification and classification. []

Q2: The research mentions synthesizing this compound. Why is this significant?

A2: Synthesizing a natural compound like this compound allows researchers to:

  • Confirm Identity: Comparing the synthesized compound with the naturally occurring one using techniques like spectroscopy helps confirm the structure of the natural compound. []

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